molecular formula C13H16N2O B1521900 3-(Morpholin-3-ylmethyl)-1h-indole CAS No. 913718-45-3

3-(Morpholin-3-ylmethyl)-1h-indole

Cat. No.: B1521900
CAS No.: 913718-45-3
M. Wt: 216.28 g/mol
InChI Key: OBEIPTLFNWMGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-3-ylmethyl)-1H-indole is a compound that features a morpholine ring attached to an indole core The indole structure is a common motif in many natural products and pharmaceuticals, while the morpholine ring is known for its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-3-ylmethyl)-1H-indole typically involves the coupling of an indole derivative with a morpholine derivative. One common method is the use of a Friedel-Crafts alkylation reaction, where the indole is alkylated with a morpholine-containing reagent under acidic conditions. Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Suzuki or Heck reactions, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-3-ylmethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(Morpholin-3-ylmethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical lead compound.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Morpholin-3-ylmethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-3-ylmethyl)-1H-indole: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-(Pyrrolidin-3-ylmethyl)-1H-indole: Contains a pyrrolidine ring instead of a morpholine ring.

    3-(Morpholin-4-ylmethyl)-1H-indole: Similar structure but with the morpholine ring attached at a different position.

Uniqueness

3-(Morpholin-3-ylmethyl)-1H-indole is unique due to the presence of both the indole and morpholine rings, which can confer distinct chemical and biological properties. The combination of these two moieties can result in unique interactions with biological targets and potentially lead to novel therapeutic applications.

Properties

IUPAC Name

3-(1H-indol-3-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-16-6-5-14-11/h1-4,8,11,14-15H,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEIPTLFNWMGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659688
Record name 3-[(Morpholin-3-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913718-45-3
Record name 3-[(Morpholin-3-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Morpholin-3-ylmethyl)-1h-indole
Reactant of Route 2
Reactant of Route 2
3-(Morpholin-3-ylmethyl)-1h-indole
Reactant of Route 3
Reactant of Route 3
3-(Morpholin-3-ylmethyl)-1h-indole
Reactant of Route 4
3-(Morpholin-3-ylmethyl)-1h-indole
Reactant of Route 5
3-(Morpholin-3-ylmethyl)-1h-indole
Reactant of Route 6
3-(Morpholin-3-ylmethyl)-1h-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.